

**Technical Support Center: Addressing** 

**Experimental Variability with CLSI EP39** 

### Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | EP39      |           |
| Cat. No.:            | B15563916 | Get Quote |

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and in vitro diagnostic (IVD) device developers on the application of the Clinical and Laboratory Standards Institute (CLSI) guideline **EP39**. The focus is on addressing experimental variability that may arise during the selection and use of surrogate samples in the evaluation of in vitro medical laboratory tests.

## Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the CLSI **EP39** guideline?

The CLSI **EP39** guideline, titled "A Hierarchical Approach to Selecting Surrogate Samples for the Evaluation of In Vitro Medical Laboratory Tests," provides a standardized definition of a surrogate sample.[1][2] It outlines a systematic, hierarchical approach for determining when the use of surrogate samples is appropriate and how to select the most suitable ones.[1][2] The guideline also details the essential elements of a surrogate sample plan and offers guidance on the technical preparation of these samples.[1] The intended users include IVD device developers, laboratory professionals, and regulatory bodies.

Q2: What are "surrogate samples" in the context of **EP39**?

Surrogate samples are defined as materials used in place of authentic patient samples in the evaluation of in vitro medical laboratory tests. These can include materials of a different matrix, samples with a contrived or artificial matrix, or samples with an altered analyte. The **EP39** 



### Troubleshooting & Optimization

Check Availability & Pricing

guideline establishes a clear definition and provides a framework for their appropriate selection and use.

Q3: When should surrogate samples be used according to **EP39**?

Surrogate samples are typically used when authentic patient samples with the desired characteristics (e.g., specific concentrations of an analyte, presence of rare markers) are difficult or impossible to obtain in sufficient quantities for test evaluation and validation. The **EP39** guideline provides a hierarchical approach to justify and document the decision to use surrogate samples.

Q4: What is the "hierarchical approach" for surrogate sample selection?

The hierarchical approach is a stepwise process for selecting and validating surrogate samples. It prioritizes the use of samples that are as close as possible to authentic patient samples. The hierarchy generally starts with unaltered patient samples, moves to altered or diluted patient samples, and then to contrived or artificial samples as the last resort.





Click to download full resolution via product page

Caption: Hierarchy of surrogate sample selection based on **EP39** principles.

### **Troubleshooting Guide**

Problem 1: High variability or inconsistent results when using surrogate samples.

Possible Cause 1: Inappropriate Surrogate Sample Selection. The chosen surrogate sample
may not be commutable with authentic patient samples, meaning it does not behave in the

### Troubleshooting & Optimization





same way across different analytical methods.

- Solution: Re-evaluate the surrogate sample selection using the EP39 hierarchical approach. If possible, move to a higher level in the hierarchy (e.g., from an artificial sample to a contrived sample with a more representative matrix). Conduct a commutability study to assess the behavior of the surrogate sample in your assay.
- Possible Cause 2: Improper Sample Preparation and Handling. Inconsistencies in the preparation of contrived or artificial samples, such as inaccurate spiking of analytes or improper pH adjustment of the matrix, can lead to variability.
  - Solution: Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the preparation of surrogate samples. This should include precise measurements, mixing procedures, and storage conditions. The EP39 guideline provides recommendations for technical preparation.
- Possible Cause 3: Matrix Effects. The matrix of the surrogate sample may interfere with the analytical method, causing unexpected results.
  - Solution: Investigate potential matrix effects by testing a series of dilutions of the surrogate sample and comparing the results to dilutions of authentic patient samples. If matrix effects are significant, a different surrogate matrix may be needed.

Problem 2: Difficulty in justifying the use of a specific surrogate sample to regulatory bodies.

- Possible Cause: Insufficient Documentation and Rationale. The decision to use a surrogate sample and the selection process were not adequately documented.
  - Solution: Create a comprehensive surrogate sample plan as described in the EP39
    guideline. This plan should document the rationale for using a surrogate sample, the
    selection process based on the hierarchy, the characterization of the selected sample, and
    the validation data demonstrating its suitability.





Click to download full resolution via product page

Caption: Troubleshooting workflow for inconsistent results with surrogate samples.



## Data Presentation: Surrogate Sample Selection Criteria

The following table summarizes key criteria to consider when selecting surrogate samples, based on the principles of the **EP39** guideline.

| Criterion     | Level 2: Altered<br>Patient Samples        | Level 3: Contrived<br>Samples                               | Level 4: Artificial<br>Samples                       |
|---------------|--------------------------------------------|-------------------------------------------------------------|------------------------------------------------------|
| Matrix        | Original patient sample matrix             | Biological matrix<br>similar to the intended<br>sample type | Non-biological or synthetic matrix                   |
| Analyte       | Endogenous, may be diluted or spiked       | Spiked with purified analyte                                | Spiked with purified analyte                         |
| Commutability | Generally high                             | Needs thorough evaluation                                   | Often low, requires extensive validation             |
| Availability  | Limited by availability of patient samples | Can be produced in large quantities                         | Can be produced in large, well-characterized batches |
| Cost          | Can be high due to scarcity                | Moderate                                                    | Generally lower for bulk production                  |

# Experimental Protocols: Implementing the EP39 Hierarchical Approach

This protocol outlines the steps for selecting a surrogate sample according to the **EP39** guideline.

Objective: To select and validate an appropriate surrogate sample for use in an in vitro diagnostic assay evaluation.

### Methodology:

• Define the Requirements:



- Clearly define the intended use of the surrogate sample.
- Specify the target analyte(s) and the required concentration range(s).
- Identify the required sample volume and the number of replicates needed.
- Assess the Availability of Authentic Patient Samples (Level 1):
  - Determine if a sufficient quantity of authentic patient samples with the desired characteristics can be obtained.
  - If yes, use authentic patient samples. If no, proceed to the next step and document the rationale for moving down the hierarchy.
- Evaluate Altered Patient Samples (Level 2):
  - Investigate the feasibility of altering authentic patient samples (e.g., by dilution, spiking, or mixing) to achieve the desired characteristics.
  - If this approach is feasible and the altered samples are stable and commutable, select this option.
  - If not, document the reasons and proceed to the next level.
- Develop and Evaluate Contrived Samples (Level 3):
  - Identify a biological matrix that is as similar as possible to the intended sample type (e.g., analyte-depleted serum).
  - Develop a protocol for spiking the matrix with a well-characterized, purified analyte.
  - Evaluate the stability, homogeneity, and commutability of the contrived sample.
  - If the contrived sample meets the requirements, it can be selected. Otherwise, proceed to the next level.
- Develop and Evaluate Artificial Samples (Level 4):



- Formulate a synthetic or non-biological matrix with properties that mimic the intended sample type (e.g., viscosity, pH, ionic strength).
- Spike the artificial matrix with the purified analyte.
- Conduct extensive validation to ensure the artificial sample is suitable for its intended use, paying close attention to potential matrix effects and lack of commutability.
- Documentation and Validation:
  - Throughout the process, maintain detailed records of all decisions, protocols, and validation data in a surrogate sample plan.
  - The final selected surrogate sample must be validated to demonstrate its fitness for the intended purpose.



Click to download full resolution via product page

Caption: Workflow for implementing the **EP39** hierarchical approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. EP39 | A Hierarchical Approach to Selecting Surrogate Samples for the Evaluation of In Vitro Medical Laboratory Tests [clsi.org]
- 2. CLSI EP39 Surrogate Sample Selection | News | CLSI [clsi.org]
- To cite this document: BenchChem. [Technical Support Center: Addressing Experimental Variability with CLSI EP39]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563916#addressing-experimental-variability-with-ep39]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com